N-(2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl)-3-methoxybenzamide
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Overview
Description
N-(2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl)-3-methoxybenzamide: is a chemical compound known for its high affinity and selectivity towards dopamine D4 receptors . This compound is often used in scientific research due to its potent biochemical and physiological actions.
Preparation Methods
Synthetic Routes and Reaction Conditions: . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and bases such as sodium hydride (NaH) to facilitate the reaction.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis on a larger scale would likely involve similar steps with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the nitro groups if present in derivatives, converting them to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination under controlled conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: N-(2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl)-3-methoxybenzamide is used as a ligand in receptor binding studies to understand the interaction with dopamine D4 receptors .
Biology: The compound is used in biological assays to study the role of dopamine D4 receptors in various physiological processes, including neurological and psychiatric disorders .
Medicine: Research involving this compound contributes to the development of therapeutic agents targeting dopamine D4 receptors, which are implicated in conditions such as schizophrenia and Parkinson’s disease .
Industry: While its industrial applications are less documented, the compound’s role in research can indirectly influence the pharmaceutical industry by aiding in the development of new drugs.
Mechanism of Action
N-(2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl)-3-methoxybenzamide exerts its effects primarily by binding to dopamine D4 receptors. This binding inhibits the receptor’s activity, which can modulate neurotransmitter release and influence various neurological pathways . The compound’s selectivity for dopamine D4 receptors makes it a valuable tool for studying the specific functions of these receptors in the brain.
Comparison with Similar Compounds
- N-(2-[4-(4-Bromophenyl)piperazin-1-yl]ethyl)-3-methoxybenzamide
- N-(2-[4-(4-Fluorophenyl)piperazin-1-yl]ethyl)-3-methoxybenzamide
- N-(2-[4-(4-Methylphenyl)piperazin-1-yl]ethyl)-3-methoxybenzamide
Uniqueness: N-(2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl)-3-methoxybenzamide is unique due to its high affinity and selectivity for dopamine D4 receptors, which is not as pronounced in its analogs . This makes it particularly useful for detailed studies on dopamine D4 receptor functions and potential therapeutic applications.
Biological Activity
N-(2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl)-3-methoxybenzamide, often referred to as compound 17 in various studies, is a synthetic compound that has garnered attention for its significant biological activity, particularly its high affinity for the dopamine D4 receptor. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H26ClN3O3 with a molecular weight of 403.9 g/mol. The compound features a piperazine moiety, which is known for its role in modulating neurotransmitter activity, particularly in the central nervous system.
Affinity for Dopamine Receptors
This compound exhibits high affinity for the dopamine D4 receptor with an IC50 value of 0.057 nM , indicating potent binding capabilities. This selectivity is significant as it shows a selectivity ratio greater than 10,000 when compared to the D2 receptor, suggesting potential therapeutic applications in disorders where D4 receptor modulation is beneficial, such as schizophrenia and attention deficit hyperactivity disorder (ADHD) .
Receptor | IC50 (nM) | Selectivity |
---|---|---|
Dopamine D4 | 0.057 | >10,000 vs. D2 receptor |
Serotonin 5-HT1A | Not specified | Selective |
Adrenergic alpha1 | Not specified | Selective |
The mechanism by which this compound exerts its effects primarily involves its interaction with dopamine receptors. By binding to the D4 receptor, it modulates dopaminergic signaling pathways, which can influence various physiological responses including mood regulation and cognitive functions. The compound's ability to selectively inhibit the D4 receptor while sparing other dopamine receptor subtypes may reduce the side effects commonly associated with less selective dopaminergic agents .
Case Studies and Research Findings
Several studies have investigated the pharmacological properties and potential applications of this compound:
- Dopamine Receptor Studies : A structure-affinity relationship (SAR) study highlighted this compound's exceptional binding affinity to the D4 receptor compared to other derivatives, reinforcing its potential as a therapeutic agent targeting neuropsychiatric conditions .
- Antiviral Potential : Although primarily studied for its neuropharmacological effects, there are indications that compounds structurally related to this compound may possess antiviral properties. Research has shown that similar compounds can inhibit dengue virus replication by targeting host kinases involved in viral entry and replication .
- Comparative Studies : Comparative analyses with other piperazine derivatives have shown that modifications to the piperazine ring significantly affect receptor binding affinities and selectivities. This highlights the importance of structural variations in developing new therapeutics based on this scaffold .
Properties
CAS No. |
219125-63-0 |
---|---|
Molecular Formula |
C20H24ClN3O2 |
Molecular Weight |
373.9 g/mol |
IUPAC Name |
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide |
InChI |
InChI=1S/C20H24ClN3O2/c1-26-19-4-2-3-16(15-19)20(25)22-9-10-23-11-13-24(14-12-23)18-7-5-17(21)6-8-18/h2-8,15H,9-14H2,1H3,(H,22,25) |
InChI Key |
DQVARXSGNFBPMB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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